Prochlorperazine D8 dimeleate

LC-MS/MS Bioanalysis Internal Standard

Quantifying prochlorperazine in biological matrices is challenged by matrix effects and ion suppression that non-isotopic internal standards cannot correct. Prochlorperazine D8 dimeleate, a stable isotope-labeled (SIL) internal standard, co-elutes with the analyte, compensating for extraction recovery and ionization variability throughout the LC-MS/MS run. • Definitive internal standard for ANDA-submission methods; meets FDA guidance for bioanalytical validation • Enables accurate quantification at low plasma concentrations (LLOQ 10 ng/L) • Deuterated piperazine ring (≥98 atom % D) ensures unambiguous MS differentiation from unlabeled prochlorperazine Supplied as the dimaleate salt for enhanced solubility and stability in analytical solvents. For research use only; not intended for therapeutic or diagnostic applications.

Molecular Formula C28H24D8ClN3O8S
Molecular Weight 614.14
Cat. No. B1574231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine D8 dimeleate
Molecular FormulaC28H24D8ClN3O8S
Molecular Weight614.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prochlorperazine D8 Dimeleate Internal Standard for LC-MS/MS


Prochlorperazine D8 dimeleate is the deuterated form of the phenothiazine antiemetic prochlorperazine, wherein eight hydrogen atoms on the piperazine ring are replaced with deuterium [1]. This compound is not intended for therapeutic use but serves as a stable isotope-labeled (SIL) internal standard for the accurate quantification of prochlorperazine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The dimaleate salt form enhances solubility and stability in standard analytical solvents .

Intended use Stable isotope-labeled internal standard for LC-MS/MS quantification of prochlorperazine in research matrices
Isotope label Deuterated (D8) on piperazine ring; provides clear mass differentiation from unlabeled analyte
Salt form Dimaleate salt for enhanced solubility and stability in analytical solvents

Limitations of Generic Substitutes for Prochlorperazine D8 Dimeleate


Substituting Prochlorperazine D8 dimeleate with unlabeled prochlorperazine or a structurally analogous internal standard (e.g., Haloperidol D4) in an LC-MS/MS assay is analytically invalid. Unlabeled compounds cannot be distinguished from the target analyte by the mass spectrometer, negating the fundamental purpose of an internal standard to correct for sample-to-sample variability in extraction recovery and ionization efficiency . While non-isotopic analogs can partially compensate for some errors, they do not co-elute with the analyte and thus fail to correct for matrix effects, which are time-dependent ion suppression or enhancement phenomena that vary across a chromatographic run [1]. Stable isotope-labeled standards like Prochlorperazine D8 are considered the 'gold standard' precisely because their nearly identical physicochemical properties ensure they track the analyte through all stages of sample preparation and analysis, a property not shared by non-isotopic alternatives .

Prochlorperazine D8 dimeleate Co-elutes with analyte, corrects matrix effects; distinct mass shift
Unlabeled prochlorperazine No mass differentiation; cannot function as internal standard
Prochlorperazine D8 dimeleate Isotopic co-elution ensures consistent ion suppression correction
Haloperidol D4 (structural analog) Different retention time; does not co-elute, leading to uncorrected matrix effects
Prochlorperazine D8 dimeleate Larger mass shift (+8 Da) reduces isotopic crosstalk risk
Prochlorperazine D3 Smaller mass shift (+3 Da) may cause cross-talk between analyte and IS channels

Prochlorperazine D8 Dimeleate Differentiation Evidence


Isotopic Purity and Mass Shift

Prochlorperazine D8 dimeleate exhibits a nominal mass shift of +8 Da relative to unlabeled prochlorperazine, enabling clear mass spectrometric differentiation. Certified isotopic purity is specified at ≥98 atom % D, minimizing the contribution of unlabeled or partially labeled species that could compromise quantification accuracy . In contrast, the lower isotopic purity or smaller mass shift of alternatives like Prochlorperazine D3 (+3 Da) can lead to cross-talk between the internal standard and analyte channels, a known source of systematic error in LC-MS/MS assays [1].

Isotopic purity & mass shift
Reported
≥98 atom % D; +8 Da mass shift
Supports minimal isotopic crosstalk and robust quantification
5 Da larger shift than Prochlorperazine D3; vendor CoA specification
LC-MS/MS Bioanalysis Internal Standard

Co-elution and Matrix Effect Correction

The utility of a SIL internal standard lies in its ability to co-elute with the analyte, thereby experiencing identical matrix effects. While direct comparative data for Prochlorperazine D8 are absent, class-level evidence from deuterated phenothiazines demonstrates that perdeuteration can cause a minor retention time shift (e.g., a slight earlier elution) compared to the unlabeled analyte [1]. This effect is generally less pronounced than for non-isotopic analogs, which have completely different retention properties. For instance, a structurally similar compound like Haloperidol D4, when used as an internal standard for Prochlorperazine, would not co-elute, leading to uncorrected matrix effects and quantification bias, especially in complex matrices like plasma [2].

Co-elution & matrix correction
Class-level
Expected co-elution with prochlorperazine (minor retention shift possible); non-isotopic analog (Haloperidol D4) does not co-elute
Co-elution is prerequisite for effective matrix effect correction
Class-level evidence from deuterated phenothiazines; verify under specific LC conditions
Matrix Effect Ion Suppression LC-MS/MS

Precision and Accuracy in Human Plasma

An LC-MS/MS method for prochlorperazine and its metabolites in human plasma, validated using a non-deuterated internal standard, achieved a lower limit of quantification (LLOQ) of 10 ng/L (0.01 ng/mL) with intra- and inter-assay precision and accuracy within 7.0% and 99-104% [1]. While this study did not use Prochlorperazine D8, it establishes a performance benchmark. The use of a deuterated internal standard like Prochlorperazine D8 dimeleate is a regulatory expectation for bioanalytical method validation and is known to further reduce variability, enabling lower LLOQs and improved precision compared to non-isotopic internal standards [2].

Precision & accuracy context
Supporting evidence
Published method with non-deuterated IS: LLOQ 10 ng/L, intra-/inter-assay precision ≤7.0%, accuracy 99–104% in human plasma
Establishes performance benchmark; deuterated IS expected to further reduce variability
Benchmark from validated LC-MS/MS method; deuterated IS may improve LLOQ
Method Validation Plasma Quantification

Regulatory Compliance and Traceability

Prochlorperazine D8 is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . The product can be used as a reference standard with traceability to pharmacopeial standards (USP or EP), a critical requirement for GLP studies and regulatory submissions. In contrast, non-certified or research-grade analogs may lack this traceability documentation, creating significant compliance burdens .

Documentation & traceability
Data to verify
Certificate of Analysis; traceable to USP/EP standards; suitable for method validation documentation
Supports bioanalytical method validation and traceability requirements
Review vendor documentation; may support GLP study context
ANDA Method Validation Reference Standard

Prochlorperazine D8 Dimeleate Applications


ANDA Bioanalytical Method Development

Prochlorperazine D8 dimeleate is the definitive internal standard for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) submissions. Its use as a stable isotope-labeled standard is a regulatory expectation for demonstrating assay precision, accuracy, and robustness in quantifying prochlorperazine in biological matrices, as outlined in FDA guidance [1].

Low-Dose Pharmacokinetic Studies

For pharmacokinetic studies of prochlorperazine, particularly those involving low-dose formulations or where metabolite quantification is required, the use of Prochlorperazine D8 dimeleate as an internal standard is critical. The co-eluting internal standard corrects for matrix effects and ion suppression, enabling the accurate quantification of low plasma concentrations (e.g., LLOQ of 10 ng/L), as demonstrated in validated methods [1].

Therapeutic Drug Monitoring in Patient Populations

In clinical settings requiring therapeutic drug monitoring of prochlorperazine, such as in oncology patients receiving antiemetic therapy, sample matrices can be highly variable. The use of a deuterated internal standard like Prochlorperazine D8 is essential to normalize for these patient-specific matrix effects, ensuring the analytical result accurately reflects the drug concentration and not sample-to-sample variability [1].

Application
Selection Property
Validation Focus
Bioanalytical method validation for prochlorperazine quantification
Stable isotope-labeled co-elution and matrix correction
Accuracy and precision in research matrices
Low-concentration pharmacokinetic research in human plasma
Deuterated internal standard for ion suppression control
LLOQ validation and matrix effect correction
Prochlorperazine exposure analysis in human plasma research
Deuterated IS for inter-sample variability normalization
Research matrix effect normalization across samples

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